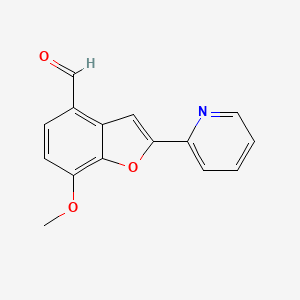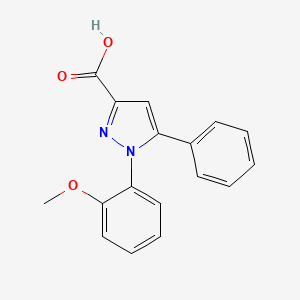
1,2-Benzenediol, 4-(1-propyl-3-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a propylpyrrolidine group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-dibromobutane and ammonia.
Attachment of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl bromide and a base such as sodium hydride.
Formation of the Benzene Ring: The benzene ring can be synthesized through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid or sulfuric acid under controlled temperature conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-methylpyrrolidin-3-yl)benzene-1,2-diol
- 4-(1-ethylpyrrolidin-3-yl)benzene-1,2-diol
- 4-(1-butylpyrrolidin-3-yl)benzene-1,2-diol
Uniqueness
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group may confer different steric and electronic effects, influencing its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
94357-81-0 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-2-6-14-7-5-11(9-14)10-3-4-12(15)13(16)8-10/h3-4,8,11,15-16H,2,5-7,9H2,1H3 |
InChI-Schlüssel |
BQPLSMZHGSFVSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC(C1)C2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


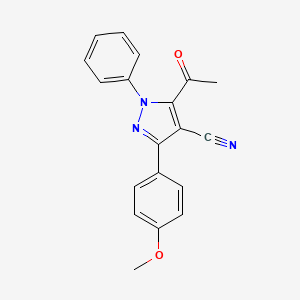

![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)

![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)

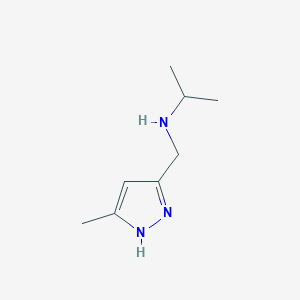
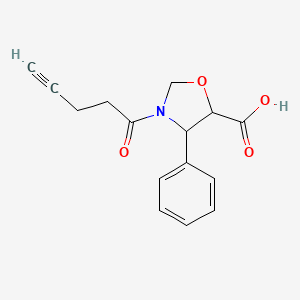
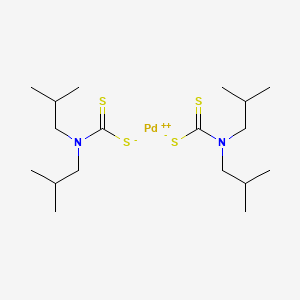
![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)
